6-Hydroxycoumurrayin
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Overview
Description
6-Hydroxycoumurrayin is a natural product derived from plants. It belongs to the class of prenylated coumarins, which are secondary metabolites commonly found in the families Apiaceae and Rutaceae . The compound has a molecular formula of C16H18O5 and a molecular weight of 290.31 g/mol .
Preparation Methods
Chemical Reactions Analysis
6-Hydroxycoumurrayin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Hydroxycoumurrayin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prenylated coumarins and their chemical properties.
Medicine: Its cytotoxic properties are being explored for potential therapeutic applications in cancer treatment.
Industry: While not widely used in industry, it serves as a valuable compound for research and development in natural product chemistry.
Mechanism of Action
The mechanism by which 6-Hydroxycoumurrayin exerts its effects involves its interaction with cellular pathways. It has been shown to exhibit cytotoxic activity by inducing apoptosis in cancer cells. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with cell proliferation and survival mechanisms.
Comparison with Similar Compounds
6-Hydroxycoumurrayin is unique among prenylated coumarins due to its specific chemical structure and biological activity. Similar compounds include:
- 6″-O-β-d-apiofuranosylapterin
- 4′-O-isobutyroylpeguangxienin
- 6-(3-methyl-2-oxobutyroyl)-7-methoxycoumarin
These compounds share structural similarities but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C16H18O5 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
6-hydroxy-5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-9(2)5-6-10-14-11(7-8-12(17)21-14)16(20-4)13(18)15(10)19-3/h5,7-8,18H,6H2,1-4H3 |
InChI Key |
SBZHOADRHUVKKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1OC(=O)C=C2)OC)O)OC)C |
Origin of Product |
United States |
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